molecular formula C14H12FN3O3 B4122879 1-(3-Fluoro-4-methylphenyl)-3-(4-nitrophenyl)urea

1-(3-Fluoro-4-methylphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B4122879
M. Wt: 289.26 g/mol
InChI Key: HQHJYKHMRLXHLZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 3-fluoro-4-methylphenyl group and a 4-nitrophenyl group. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methyl) groups in its structure makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea can be achieved through a continuous flow process. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in acidic medium.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed:

    Oxidation: 3-fluoro-4-carboxyphenyl-N’-(4-nitrophenyl)urea.

    Reduction: N-(3-fluoro-4-methylphenyl)-N’-(4-aminophenyl)urea.

    Substitution: N-(3-substituted-4-methylphenyl)-N’-(4-nitrophenyl)urea.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the urea functional group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The presence of electron-withdrawing and electron-donating groups in the compound can modulate its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(4-nitrophenyl)urea
  • N-(3-fluoro-4-methylphenyl)-N’-(4-aminophenyl)urea
  • N-(3-fluoro-4-methylphenyl)-N’-(4-methylphenyl)urea

Comparison:

    N-(3-chloro-4-methylphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.

    N-(3-fluoro-4-methylphenyl)-N’-(4-aminophenyl)urea: Contains an amine group instead of a nitro group, which can significantly alter its chemical and biological properties.

    N-(3-fluoro-4-methylphenyl)-N’-(4-methylphenyl)urea: Lacks the nitro group, which can reduce its potential as an enzyme inhibitor.

N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea stands out due to the unique combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-9-2-3-11(8-13(9)15)17-14(19)16-10-4-6-12(7-5-10)18(20)21/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHJYKHMRLXHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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